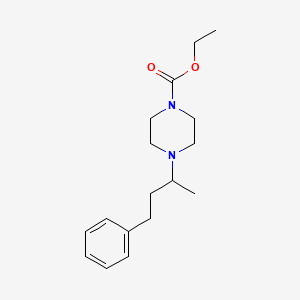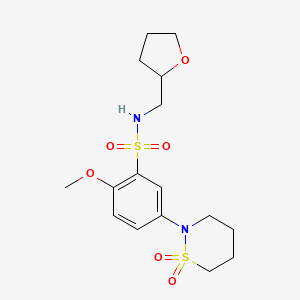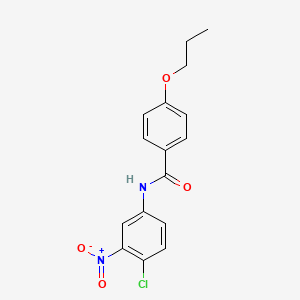![molecular formula C23H27N3S B4979910 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline, also known as DMQX, is a synthetic compound that belongs to the family of quinolines. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the central nervous system (CNS). DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline acts as a potent antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the CNS. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and learning and memory. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline binds to the glycine-binding site of the NMDA receptor and blocks the ion channel, thereby inhibiting the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizure induction, reduce the severity of seizures, and increase the latency to onset of seizures. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has also been shown to have antipsychotic effects in animal models.
実験室実験の利点と制限
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has several advantages as a tool in neuroscience research. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise modulation of NMDA receptor function in experimental settings. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline is also relatively stable and can be administered systemically or locally. However, there are also limitations to the use of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline in lab experiments. Its pharmacokinetic properties may vary depending on the route of administration, and its effects may be influenced by other neurotransmitter systems.
将来の方向性
There are several future directions for the study of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline and its potential therapeutic applications. One area of research is the development of more selective NMDA receptor antagonists that can target specific subtypes of the NMDA receptor. Another area of research is the investigation of the potential use of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, the development of new animal models that can better mimic human neurological and psychiatric disorders may help to further elucidate the potential therapeutic applications of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline.
合成法
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of 2,5-dimethylphenyl-1,2,3,6-tetrahydropyridine with 4-methyl-8-methoxyquinoline-3-carboxaldehyde in the presence of a catalyst. Another method involves the condensation of 2,5-dimethylphenylpiperazine with 4-methyl-8-methoxyquinoline-3-carboxylic acid in the presence of a dehydrating agent.
科学的研究の応用
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, schizophrenia, depression, and anxiety. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the NMDA receptor and its role in synaptic plasticity and learning and memory.
特性
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3S/c1-16-8-9-17(2)20(14-16)25-10-12-26(13-11-25)22-15-18(3)19-6-5-7-21(27-4)23(19)24-22/h5-9,14-15H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDTZGMSDEUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC=C4SC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B4979848.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4979856.png)




![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)

![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)

![3-hydroxy-2,4-diphenyl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(2H)-one](/img/structure/B4979914.png)
